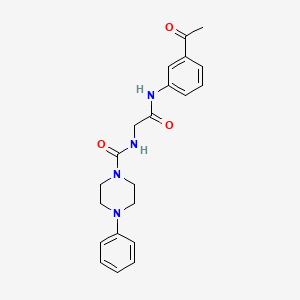

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Description

N-(2-((3-Acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 3-acetylphenylamino-acetamide moiety linked to a 4-phenylpiperazine core. This compound shares structural similarities with several pharmacologically active molecules, particularly those targeting enzymes like tyrosinase and kinases . Its design integrates a carboxamide bridge, which is common in bioactive compounds for enhancing hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula |

C21H24N4O3 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-[2-(3-acetylanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |

InChI |

InChI=1S/C21H24N4O3/c1-16(26)17-6-5-7-18(14-17)23-20(27)15-22-21(28)25-12-10-24(11-13-25)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,22,28)(H,23,27) |

InChI Key |

DJWBWBKFHNNWDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with 4-phenylpiperazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amine and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structure aligns with piperazine-carboxamide derivatives modified at the phenyl and acetamide positions. Key analogs include:

Piperazine-Carboxamides with Aryl Substituents

- N-(3-Cyanophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22f): Features a cyanophenyl group and a benzooxazine moiety. This compound exhibited 70% synthesis yield, highlighting the efficiency of carbodiimide-mediated coupling reactions .

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : A chlorophenyl-substituted analog with a chair-conformation piperazine ring, emphasizing the role of halogen substituents in stabilizing molecular interactions .

- N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-4-methylpiperazine-1-carboxamide (4s): Demonstrates that methyl and ethyl groups on the piperazine ring can modulate solubility and bioavailability, with yields ranging from 49% to 70% .

Tyrosinase Inhibitors

- 2-((3-Acetylphenyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl)acrylate (5c): A tyrosinase inhibitor (IC₅₀ = 0.0020 µM) with a 4-hydroxyphenyl-piperazine scaffold. The acetylphenyl group enhances binding affinity, outperforming kojic acid (IC₅₀ = 27.35 µM for analog 3c) .

Fluorinated and Chlorinated Derivatives

- N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) : Fluorine substitution improves metabolic stability, with a melting point of 189.5–192.1°C, typical for rigid, planar structures .

- N-(4-Chlorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) : Chlorine increases lipophilicity, yielding a melting point of 189.8–191.4°C .

ADMET and Stability

Compounds with acetylphenyl groups (e.g., 5c ) show favorable ADMET profiles, including low toxicity and high metabolic stability . Piperazine rings contribute to solubility, while halogenated aryl groups may prolong half-life by reducing CYP450-mediated oxidation .

Biological Activity

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. Its structure features an acetylphenyl group, a piperazine ring, and a carboxamide moiety, which contribute to its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O3 |

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | N-[2-(3-acetylanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |

| InChI Key | DJWBWBKFHNNWDK-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can alter the activity of these targets, leading to significant biological effects. The compound has shown potential in various therapeutic areas, including:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against several pathogens. For example, derivatives of similar structures have been effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .

- Antitumor Activity: The compound’s structural characteristics suggest potential efficacy in cancer treatment. Similar compounds have demonstrated antitumor activity through mechanisms that involve the inhibition of cell proliferation and induction of apoptosis .

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study involving N-substituted chloroacetamides revealed that structural modifications significantly influence antimicrobial activity. Compounds with halogenated substitutions exhibited enhanced lipophilicity, allowing for better membrane penetration and antimicrobial efficacy against pathogens like E. coli and C. albicans . -

Antitumor Properties:

Research on related piperazine derivatives indicated promising antitumor activity. The synthesis of specific 6-substituted derivatives showed effective inhibition of tumor cell lines, suggesting that structural variations can enhance biological effectiveness . -

Quantitative Structure-Activity Relationship (QSAR):

QSAR analyses have been employed to predict the biological activity of newly synthesized compounds based on their chemical structures. These models help in understanding how modifications in functional groups impact the overall efficacy against specific targets .

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the benzimidazole or acetamide core via condensation of precursors like 3-nitroaniline or 2-hydroxyacetohydrazide under reflux (100°C, 4 hrs) in methanol or ethanol .

- Step 2 : Piperazine coupling through nucleophilic substitution or carboxamide formation. For example, reacting intermediates with 4-phenylpiperazine-1-carbonyl chloride under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) .

- Critical Conditions :

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms proton environments (e.g., acetylphenyl NH at δ 10.2–10.5 ppm) and carbon backbone integrity .

- X-ray Crystallography : Resolves piperazine ring conformation (e.g., chair vs. boat) and hydrogen-bonding networks (e.g., O–H···N interactions with bond lengths ~2.8–3.0 Å) .

- FT-IR : Validates carbonyl stretches (C=O at 1650–1700 cm⁻¹) and secondary amide bonds (N–H at 3300 cm⁻¹) .

Advanced: How can researchers optimize the synthetic protocol to enhance scalability while maintaining structural integrity?

Answer:

- Continuous Flow Reactors : Reduce reaction time and improve yield consistency for piperazine coupling steps .

- Catalyst Screening : Use Pd/C or Ru-based catalysts for selective nitro-group reduction in intermediates, minimizing side reactions .

- Green Solvents : Replace methanol with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-acetylphenyl vs. 4-fluorophenyl) on target binding .

- Assay Standardization : Normalize enzyme inhibition protocols (e.g., α-glucosidase assays at pH 7.4 vs. 6.8) to reduce variability .

- Meta-Analysis : Use computational tools (e.g., molecular dynamics) to reconcile discrepancies in IC50 values caused by differing cell lines .

Advanced: How do hydrogen bonding and crystal packing affect the compound’s stability?

Answer:

- Intramolecular H-Bonds : Stabilize the piperazine-carboxamide linkage (e.g., N–H···O=C interactions with bond angles ~150°) .

- Intermolecular Networks : 3D packing via C–H···π interactions (distance ~2.8 Å) and π-π stacking (centroid separation ~4.0 Å) reduces hygroscopicity and enhances shelf life .

- Impact on Solubility : Strong H-bonding in the crystal lattice lowers aqueous solubility, necessitating co-solvents like DMSO for in vitro studies .

Basic: What in vitro models are used to assess the compound’s biological activity?

Answer:

- Glucose Uptake Assays : 3T3-L1 adipocytes treated with insulin (10 nM) to evaluate antidiabetic potential .

- Enzyme Inhibition : α-Glucosidase inhibition measured at λ = 405 nm using p-nitrophenyl-α-D-glucopyranoside as substrate .

- Gene Expression Profiling : RT-qPCR to quantify PPAR-γ or GLUT4 expression in HepG2 cells .

Advanced: How does molecular docking predict interactions with biological targets?

Answer:

- Target Selection : Prioritize receptors with known piperazine affinity (e.g., serotonin 5-HT1A or dopamine D2) .

- Docking Workflow :

- Protein Preparation : Optimize PDB structures (e.g., 3D coordinates of 5-HT1A, PDB ID: 6WGT) using tools like AutoDockTools.

- Ligand Flexibility : Account for rotatable bonds in the acetylphenyl group to sample binding poses .

- Scoring Metrics : DockScore < −7.0 kcal/mol indicates strong binding; validate with MM-GBSA free energy calculations .

- Validation : Cross-check with experimental IC50 values (e.g., <10 μM for α-glucosidase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.